

Application Note: Characterization of S-acetyl-PEG4-amine using High-Resolution Mass Spectrometry

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Compound of Interest

Compound Name: *S-acetyl-PEG4-amine*

Cat. No.: *B11831874*

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Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the characterization of **S-acetyl-PEG4-amine**, a common linker used in the development of Proteolysis Targeting Chimeras (PROTACs), using Liquid Chromatography-Mass Spectrometry (LC-MS).

Introduction

S-acetyl-PEG4-amine is a heterobifunctional linker molecule widely employed in the field of drug development, particularly in the synthesis of PROTACs.^[1] These molecules feature a polyethylene glycol (PEG) spacer, which enhances solubility and optimizes spatial orientation between the two ends of the PROTAC, and terminal functional groups—a primary amine and a protected thiol (S-acetyl)—for conjugation to target-binding and E3 ligase-binding moieties. Accurate characterization of this linker is critical to ensure the identity, purity, and stability of the final PROTAC conjugate.

Mass spectrometry is an essential analytical technique for the structural elucidation and purity assessment of such molecules.^[2] This application note details a robust method for the characterization of **S-acetyl-PEG4-amine** using Liquid Chromatography coupled with High-Resolution Mass Spectrometry (LC-HRMS), providing confirmation of its molecular weight and insight into its fragmentation patterns.

Experimental Protocols

Sample Preparation

A stock solution of **S-acetyl-PEG4-amine** is prepared and diluted to a working concentration suitable for LC-MS analysis.

- Materials:
 - **S-acetyl-PEG4-amine** (Molecular Formula: $C_{12}H_{25}NO_5S$, Molecular Weight: 295.40 g/mol)[\[3\]](#)
 - LC-MS grade water with 0.1% formic acid (Solvent A)
 - LC-MS grade acetonitrile with 0.1% formic acid (Solvent B)
 - Microcentrifuge tubes
 - Autosampler vials
- Protocol:
 - Prepare a 1 mg/mL stock solution of **S-acetyl-PEG4-amine** in 50:50 acetonitrile/water.
 - Vortex the stock solution until the compound is fully dissolved.
 - Perform a serial dilution to prepare a 1 µg/mL working solution using a solvent mixture of 95:5 water/acetonitrile with 0.1% formic acid.
 - Transfer the final working solution to an autosampler vial for LC-MS analysis.

Liquid Chromatography (LC) Method

Reverse-phase chromatography is used to separate the analyte from potential impurities before introduction into the mass spectrometer.

- Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

- Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 μ m particle size).
- Mobile Phase A: Water + 0.1% Formic Acid.
- Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
- Flow Rate: 0.4 mL/min.
- Injection Volume: 5 μ L.
- Gradient:

Time (min)	% Solvent B
0.0	5
1.0	5
5.0	95
7.0	95
7.1	5

| 9.0 | 5 |

Mass Spectrometry (MS) Method

Electrospray ionization (ESI) in positive ion mode is utilized, as the primary amine group is readily protonated. Data is acquired in full scan mode to determine the accurate mass of the parent ion and its adducts, followed by tandem MS (MS/MS) to characterize its fragments.

- Instrumentation: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument.
- Ionization Mode: Positive Electrospray Ionization (ESI+).
- Capillary Voltage: 3.5 kV.
- Sampling Cone Voltage: 40 V.

- Source Temperature: 120 °C.
- Desolvation Gas Temperature: 350 °C.
- Desolvation Gas Flow: 800 L/hr.
- Full Scan (MS1) Range: m/z 100 - 1000.
- Tandem MS (MS/MS): Data-dependent acquisition (DDA) is used to trigger fragmentation of the most intense ions from the full scan.
 - Precursor Ion: m/z 296.1526 ([M+H]⁺).
 - Collision Energy: Ramped collision energy (e.g., 10-40 eV) to generate a comprehensive fragmentation spectrum.
 - Collision Gas: Argon.

Data Presentation

The primary goal of the MS analysis is to confirm the molecular weight of **S-acetyl-PEG4-amine**. The high-resolution mass data allows for the calculation of the elemental composition, confirming the identity of the compound.

Table 1: Theoretical m/z Values for S-acetyl-PEG4-amine Ions

Species	Molecular Formula	Theoretical m/z
Neutral Molecule [M]	C ₁₂ H ₂₅ NO ₅ S	295.1426
Protonated Ion [M+H] ⁺	C ₁₂ H ₂₆ NO ₅ S ⁺	296.1504
Sodium Adduct [M+Na] ⁺	C ₁₂ H ₂₅ NNaO ₅ S ⁺	318.1324
Potassium Adduct [M+K] ⁺	C ₁₂ H ₂₅ KNO ₅ S ⁺	334.0063

Tandem mass spectrometry (MS/MS) provides structural information through controlled fragmentation of the parent ion. The fragmentation of the PEG backbone typically involves

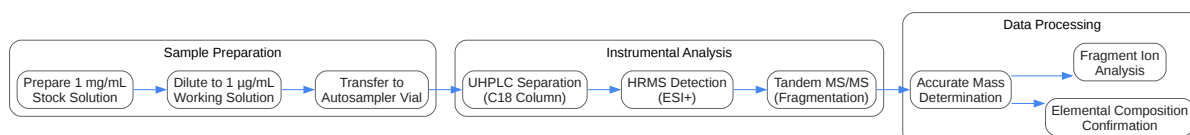
cleavage of the C-O or C-C bonds, often resulting in a characteristic loss of ethylene glycol units (44.0262 Da).

Table 2: Predicted Fragment Ions from $[M+H]^+$ of S-acetyl-PEG4-amine

Fragment Ion	Proposed Formula	Theoretical m/z	Description
Parent Ion	$C_{12}H_{26}NO_5S^+$	296.1504	Protonated S-acetyl-PEG4-amine
Fragment 1	$C_{10}H_{22}NO_4S^+$	252.1219	Loss of C_2H_4O (ethylene glycol unit)
Fragment 2	$C_8H_{18}NO_3S^+$	208.0957	Loss of 2 x C_2H_4O
Fragment 3	$C_6H_{14}NO_2S^+$	164.0700	Loss of 3 x C_2H_4O
Fragment 4	$C_4H_{10}NOS^+$	120.0432	Loss of 4 x C_2H_4O
Fragment 5	$C_2H_6N^+$	44.0495	Cleavage at amine terminus
Fragment 6	$C_4H_7O_2S^+$	119.0167	Cleavage near thioester

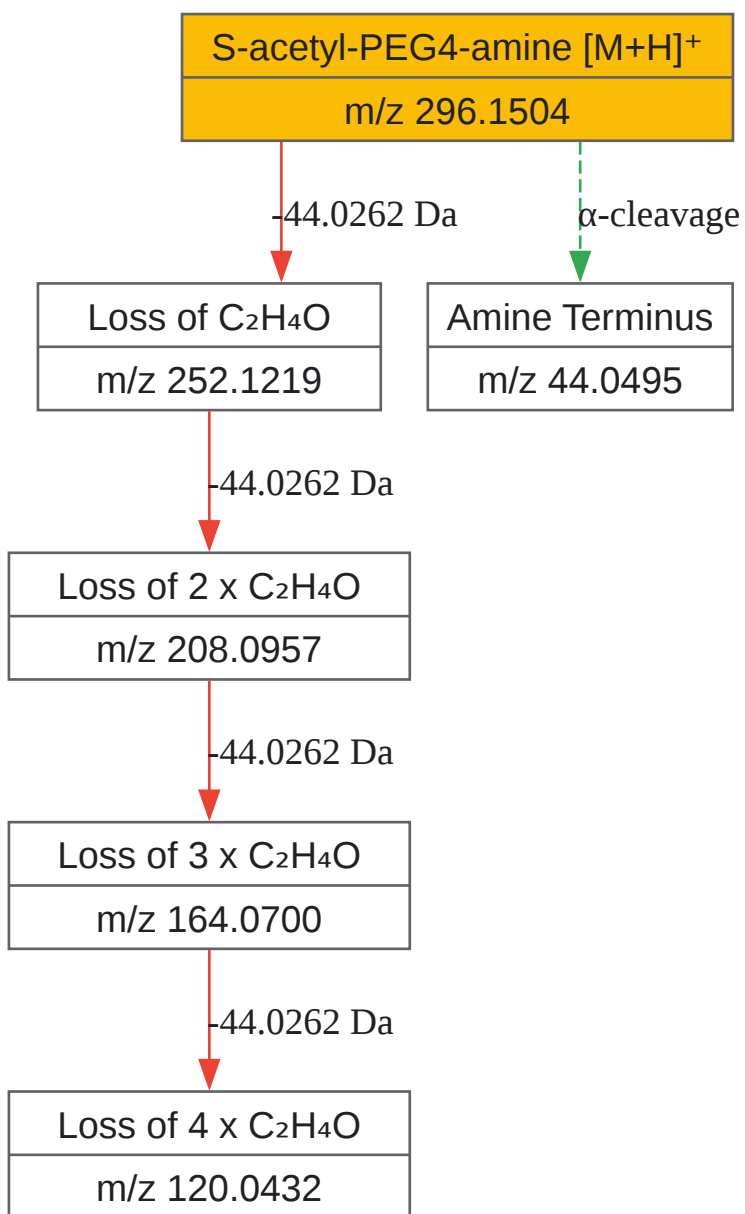
Visualization of Workflows and Pathways

Diagrams created using Graphviz provide a clear visual representation of the experimental process and the molecular fragmentation.



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Caption: Experimental workflow for LC-MS/MS analysis.

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Caption: Proposed fragmentation pathway for **S-acetyl-PEG4-amine**.

Conclusion

The described LC-HRMS method provides a reliable and accurate approach for the characterization of **S-acetyl-PEG4-amine**. The combination of high-resolution full scan MS for molecular formula confirmation and tandem MS for structural elucidation allows for unambiguous identification and purity assessment. This protocol is crucial for quality control in the synthesis of PROTACs and other bioconjugates, ensuring the integrity of the linker before its incorporation into the final therapeutic agent.

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References

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